3-Methylpyrazole

CYP2E1 inhibition Type II spectral binding Enzyme cooperativity

3-Methylpyrazole (3-MP; CAS 1453-58-3) is a monocyclic pyrazole derivative bearing a single methyl substituent at the 3-position. It serves as a versatile synthetic building block for coordination complexes and pharmaceutical intermediates, as well as an active component in agricultural nitrification inhibitor formulations.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 1453-58-3
Cat. No. B028129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrazole
CAS1453-58-3
Synonyms3-Methyl-1H-pyrazole;  5-Methylpyrazole; 
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC1=CC=NN1
InChIInChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6)
InChIKeyXKVUYEYANWFIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrazole (CAS 1453-58-3): A Position-Selective Pyrazole Building Block, CYP2E1 Ligand, and Nitrification Inhibitor—Distinct from Regioisomers and Parent Pyrazole


3-Methylpyrazole (3-MP; CAS 1453-58-3) is a monocyclic pyrazole derivative bearing a single methyl substituent at the 3-position. It serves as a versatile synthetic building block for coordination complexes and pharmaceutical intermediates, as well as an active component in agricultural nitrification inhibitor formulations . Critically, the methyl group's position dictates binding affinity, enzyme selectivity, and physicochemical properties that cannot be replicated by 4-methylpyrazole, 1-methylpyrazole, or 3,5-dimethylpyrazole . The compound is also identified as 3-methyl-1H-pyrazole or 5-methyl-1H-pyrazole owing to annular tautomerism, a feature with implications for metal coordination geometry.

Why 4-Methylpyrazole, 1-Methylpyrazole, or 3,5-Dimethylpyrazole Cannot Substitute for 3-Methylpyrazole in Specialized Scientific and Industrial Workflows


Regioisomeric methylpyrazoles cannot be substituted interchangeably because the position of the methyl substituent fundamentally alters electronic distribution, steric accessibility, and hydrogen-bonding capacity. These structural differences translate into distinct CYP2E1 binding affinities (12-fold difference between 3-MP and 4-methylpyrazole), divergent alcohol dehydrogenase selectivity profiles, contrasting metal-coordination geometries, and separated physical properties such as boiling point and melting point. Even when multiple regioisomers share the same molecular formula (C₄H₆N₂), their performance in catalytic binding sites, coordination polymer assembly, and nitrification inhibition cannot be assumed equivalent—validated by multiple head-to-head studies described below .

3-Methylpyrazole: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


CYP2E1 Catalytic-Site Binding Affinity: 12-Fold Lower Than 4-Methylpyrazole; Pyrazole Requires Substitution for Tight Binding

In a direct head-to-head Type II spectral binding titration study using purified rabbit CYP2E1, 3-methylpyrazole exhibited a dissociation constant (Kd₁) of 11 µM for the CYP2E1 catalytic site, representing a 12-fold lower binding affinity compared with its regioisomer 4-methylpyrazole (Kd₁ = 0.93 µM) under identical experimental conditions . The parent compound pyrazole showed even weaker affinity (Kd₁ = 140 µM), while 3,5-dimethylpyrazole produced no detectable spectral shift at concentrations up to 1,000 µM . These data establish a clear structure–affinity ranking for the CYP2E1 catalytic site: 4-methylpyrazole > 3-methylpyrazole ≫ pyrazole ≈ indazole ≫ 3,5-dimethylpyrazole (no binding).

CYP2E1 inhibition Type II spectral binding Enzyme cooperativity

Differential Enzyme Selectivity: CYP2E1 Inhibition Without Alcohol Dehydrogenase Activity—A Key Distinction from 4-Methylpyrazole

A distinct functional separation exists between 3-methylpyrazole and 4-methylpyrazole with regard to alcohol dehydrogenase (ADH) inhibition. 4-Methylpyrazole (fomepizole) is a potent competitive inhibitor of human liver ADH with a reported Ki of approximately 0.09 µM, forming the basis for its clinical use as an antidote for methanol and ethylene glycol poisoning . In contrast, 3-substituted pyrazoles, including 3-methylpyrazole, exhibit substantially weaker ADH affinity: the Ki for 3-methylpyrazole is in the millimolar range (~5 mM for the analogous 3-acetylpyrazole), and it is consistently characterized as a weak or non-inhibitor of ADH . This differential arises because 3-substituents are oriented toward the active-site cysteine, preventing the tight NAD⁺-dependent ternary complex formed by 4-substituted analogs . Consequently, 3-methylpyrazole retains CYP2E1 binding capability (Kd₁ = 11 µM) while exerting negligible interference with ADH-mediated pathways.

Alcohol dehydrogenase selectivity CYP2E1 vs ADH Enzyme inhibitor profiling

Nitrification Inhibitor Efficacy Ranking: 3-Methylpyrazole Compared Directly with Nitrapyrin, Etridiazole, and 2-Ethynylpyridine in Soil Nitrification Assays

In a controlled laboratory study measuring nitrification inhibition in cotton-growing soils, the relative effectiveness of five nitrification inhibitors was ranked through quantitative comparison: 2-ethynylpyridine > etridiazole > nitrapyrin > 3-methylpyrazole > phenylacetylene > CaC₂ > ethynylcyclohexanol . Specifically, 2-ethynylpyridine, etridiazole, and nitrapyrin proved 'highly effective,' while 3-methylpyrazole occupied the intermediate tier—effective enough to significantly increase nitrogen uptake and lint yield in field trials, but less potent than the top three inhibitors under identical soil conditions . A separate persistence study confirmed that the inhibitory effects of 2-ethynylpyridine and etridiazole were 'considerably more persistent' than those of nitrapyrin or 3-methylpyrazole‑1‑carboxamide (the carboxamide derivative of 3‑MP), with the latter two losing significance after extended incubation (168 days at 20 °C) .

Nitrification inhibition Nitrogen management Fertilizer efficiency

Coordination Chemistry: Reactivity Ranking and Unique Isomer Formation in Peroxovanadate Complexes Compared with 1-Methylpyrazole and 4-Methylpyrazole

In a multinuclear NMR (¹H, ¹³C, ⁵¹V) study of diperoxovanadate–pyrazole interactions under physiological ionic strength (0.15 M NaCl), the relative reactivities of pyrazole-like ligands toward [OV(O₂)₂(D₂O)]⁻/[OV(O₂)₂(HOD)]⁻ were quantified. The reactivity order was 3-methyl-1H-pyrazole ≈ 4-methyl-1H-pyrazole ≈ 1H-pyrazole > 1-methyl-1H-pyrazole . This indicates that N1-substitution (1-methylpyrazole) significantly reduces reactivity due to steric hindrance at the coordinating nitrogen, whereas C3- or C4-methyl substitution preserves coordination capacity comparable to unsubstituted pyrazole. Critically, only 3-methyl-1H-pyrazole produced a pair of coordination isomers with the vanadium center—a phenomenon attributed to the tautomeric equilibrium between 3-methylpyrazole and 5-methylpyrazole, each presenting a different nitrogen orientation for metal binding . This isomer formation was not observed for 4-methylpyrazole or 1-methylpyrazole.

Coordination chemistry Peroxovanadate complexes NMR spectroscopy

Unique 3-/5-Methylpyrazole Coexistence in Co(II) Coordination Polymer: Structural Differentiation from 5-Methylpyrazole-Only Complexes

In a series of methylpyrazole-capped M(II) supramolecular assemblies (M = Mn, Ni, Co), the isostructural complexes [Mn(5-methylpyrazole)₄(N₃)₂] (1) and [Ni(5-methylpyrazole)₄(N₃)₂] (2) incorporate exclusively 5-methylpyrazole ligands, demonstrating a single coordination mode. In contrast, the Co(II) one-dimensional coordination polymer [Co(3-methylpyrazole)₂(5-methylpyrazole)₂(tp)]ₙ (3, tp = terephthalate) uniquely accommodates both 3-methylpyrazole and 5-methylpyrazole within the same coordination sphere . This coexistence of two tautomerically related methylpyrazole coordination forms is unprecedented among 4-methylpyrazole and 3,5-dimethylpyrazole analogs and is directly enabled by the 3-substitution pattern that permits annular tautomerism to generate the coordinating 5-methylpyrazole isomer in situ.

Supramolecular coordination polymers Cobalt complexes Crystal engineering

3-Methylpyrazole: Evidence-Backed Selection Scenarios Where This Specific Regioisomer Is the Optimal Procurement Choice


CYP2E1 Enzyme Mechanism Studies Requiring Intermediate-Affinity, Non-ADH-Interfering Ligand

When investigating CYP2E1 substrate-inhibition rescue mechanisms or heterotropic cooperative effects, 3-methylpyrazole provides an intermediate binding affinity (Kd₁ = 11 µM) that engages both catalytic and cooperative sites without the ultra-tight binding of 4-methylpyrazole (Kd₁ = 0.93 µM) that can limit experimental reversibility. Simultaneously, 3-MP's negligible ADH inhibition (Ki ∼ 5,000 µM) ensures that observed metabolic effects are attributable solely to CYP2E1 modulation, unlike 4-methylpyrazole which potently inhibits ADH (Ki ≈ 0.09 µM) and would confound pathway-specific mechanistic interpretation .

Agricultural Nitrification Inhibitor Formulations Targeting Short-to-Medium Duration Crop Cycles

In irrigated cotton and similar cropping systems where moderate nitrification inhibition is sufficient and ultra-persistent inhibitors may pose environmental carryover concerns, 3-methylpyrazole or its 1-carboxamide derivative (MPC) provides rank-order validated efficacy positioned between nitrapyrin and phenylacetylene. Field data confirm that 3-methylpyrazole significantly increased nitrogen uptake and lint yield, and MPC was comparable to nitrapyrin for ammonium inhibition in soil, though less persistent than etridiazole or 2-ethynylpyridine after 168-day incubation . Procurement should select 3-MP-based inhibitors when a defined, non-persistent inhibition window is desired.

Coordination Polymer and Bioinorganic Model Complex Design Exploiting Tautomeric Isomerism

For synthesizing metal–pyrazole coordination polymers with mixed-ligand architectures, 3-methylpyrazole is uniquely capable of generating dual-isomer coordination spheres (3-methylpyrazole and 5-methylpyrazole ligands simultaneously bound to the same metal center), as structurally characterized in the Co(II) terephthalate polymer [Co(3-methylpyrazole)₂(5-methylpyrazole)₂(tp)]ₙ. Neither 4-methylpyrazole, 1-methylpyrazole, nor 3,5-dimethylpyrazole support this dual-mode coordination behavior . Additionally, in peroxovanadate bioinorganic modeling, 3-MP produces a distinct pair of coordination isomers not observed with other pyrazoles, offering experimental access to competitive coordination equilibria under physiological ionic conditions .

Synthetic Chemistry Requiring Regioselective N1-Functionalization with High Enantioselectivity

3-Methyl-1H-pyrazole, as an unsymmetrically substituted pyrazole, enables phase-transfer-catalyzed asymmetric aza-Michael reactions with α,β-unsaturated ketones to yield chiral N-substituted pyrazoles in up to 99% yield with excellent enantioselectivities (90–92% ee) and regioisomeric ratios of up to 9:1 . The 3-methyl substitution pattern directs regioselective N1-alkylation, -arylation, and -heteroarylation under basic conditions (K₂CO₃-DMSO), a selectivity outcome that would differ for 4-methylpyrazole or 1-methylpyrazole due to altered electronic and steric profiles at the reactive nitrogen.

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